molecular formula C26H29N3O3S B4238471 1-{[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine

1-{[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine

Cat. No. B4238471
M. Wt: 463.6 g/mol
InChI Key: QUHOQONVMXHJPG-UHFFFAOYSA-N
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Description

1-{[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine, also known as N-(1-naphthylsulfonyl)-4-phenylpiperazine (NPP), is a compound that has been widely studied for its potential therapeutic applications. NPP is a piperazine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of NPP is not fully understood, but it is believed to act as a modulator of the serotonergic and dopaminergic systems in the brain. NPP has been shown to increase the release of dopamine and serotonin, as well as to inhibit their reuptake, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
NPP has been shown to exhibit a range of biochemical and physiological effects, including neuroprotection, cognitive enhancement, and antidepressant and anxiolytic effects. Additionally, NPP has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using NPP in lab experiments is its well-established synthesis method, which allows for the production of high-quality, pure NPP in large quantities. Additionally, NPP has been extensively studied, and its potential therapeutic applications have been well-documented. However, one limitation of using NPP in lab experiments is its relatively high cost, which may make it less accessible for some researchers.

Future Directions

There are several potential future directions for research on NPP. One area of interest is the development of novel NPP derivatives with improved pharmacological properties. Additionally, further studies are needed to fully elucidate the mechanism of action of NPP and to better understand its potential therapeutic applications. Finally, more research is needed to explore the potential use of NPP in combination with other drugs or therapies for the treatment of neurological disorders.

Scientific Research Applications

NPP has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. NPP has been shown to exhibit neuroprotective effects, as well as the ability to enhance cognitive function and memory. Additionally, NPP has been investigated for its potential use as an antidepressant and anxiolytic agent.

properties

IUPAC Name

(1-naphthalen-2-ylsulfonylpiperidin-4-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3S/c30-26(28-18-16-27(17-19-28)24-8-2-1-3-9-24)22-12-14-29(15-13-22)33(31,32)25-11-10-21-6-4-5-7-23(21)20-25/h1-11,20,22H,12-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHOQONVMXHJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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